molecular formula C22H17ClF4N2O3 B448393 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE

1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE

Cat. No.: B448393
M. Wt: 468.8g/mol
InChI Key: XMAYXHVNQZIAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications This compound features a piperazine ring substituted with a chlorophenyl group and a furoyl group linked to a tetrafluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions One common route starts with the preparation of the furoyl chloride derivative, which is then reacted with the piperazine ring The chlorophenyl group is introduced through a nucleophilic substitution reaction

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under strong oxidizing conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The tetrafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenyl-substituted piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 1-Phenyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperazine
  • 1-(4-Chlorophenyl)-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thienyl}piperazine
  • 1-(4-Chlorophenyl)-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-pyrrolyl}piperazine

Uniqueness: 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the tetrafluorophenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17ClF4N2O3

Molecular Weight

468.8g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C22H17ClF4N2O3/c23-13-1-3-14(4-2-13)28-7-9-29(10-8-28)22(30)18-6-5-15(32-18)12-31-21-19(26)16(24)11-17(25)20(21)27/h1-6,11H,7-10,12H2

InChI Key

XMAYXHVNQZIAPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F

Origin of Product

United States

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